molecular formula C9H5BrFNO2 B1412122 4-Bromo-5-cyano-2-fluorophenylacetic acid CAS No. 1806849-00-2

4-Bromo-5-cyano-2-fluorophenylacetic acid

Cat. No.: B1412122
CAS No.: 1806849-00-2
M. Wt: 258.04 g/mol
InChI Key: GXHUVBYZSXWKGA-UHFFFAOYSA-N
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Description

4-Bromo-5-cyano-2-fluorophenylacetic acid is an organic compound with the molecular formula C9H5BrFNO2 This compound is characterized by the presence of bromine, cyano, and fluorine substituents on a phenyl ring, which is attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyano-2-fluorophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluorophenylacetic acid followed by cyanation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

    Cyanation: The cyano group can be introduced using a cyanating agent like copper(I) cyanide (CuCN) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyano-2-fluorophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Coupling: Palladium catalysts (Pd/C) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenylacetic acids.

Scientific Research Applications

4-Bromo-5-cyano-2-fluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyano-2-fluorophenylacetic acid involves its interaction with specific molecular targets. The presence of bromine, cyano, and fluorine groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-fluorophenyl)acetic acid
  • 2-(2-Bromo-5-cyano-4-fluorophenyl)acetic acid
  • 2-(4-Bromo-3-cyano-2-fluorophenyl)acetic acid

Uniqueness

4-Bromo-5-cyano-2-fluorophenylacetic acid is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-5-cyano-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-7-3-8(11)5(2-9(13)14)1-6(7)4-12/h1,3H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHUVBYZSXWKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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